molecular formula C19H15BrFNO4 B11055192 5-(4-bromophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11055192
M. Wt: 420.2 g/mol
InChI Key: VTRRSRHNLHRTEB-ICFOKQHNSA-N
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Description

5-(4-bromophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, along with hydroxy and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while fluorination can be carried out using fluorine gas or a fluorinating agent like Selectfluor.

    Hydroxy and Carbonyl Functionalization: The hydroxy and carbonyl groups can be introduced through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound has shown potential as a pharmacophore for the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as liquid crystals and polymers. Its unique properties contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules contributes to its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in the presence of an isoxazole ring instead of a pyrrolone ring.

    4-(4-bromophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the fluorophenyl carbonyl group.

Uniqueness

The uniqueness of 5-(4-bromophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15BrFNO4

Molecular Weight

420.2 g/mol

IUPAC Name

(4Z)-5-(4-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H15BrFNO4/c20-13-5-1-11(2-6-13)16-15(18(25)19(26)22(16)9-10-23)17(24)12-3-7-14(21)8-4-12/h1-8,16,23-24H,9-10H2/b17-15-

InChI Key

VTRRSRHNLHRTEB-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCO)Br

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCO)Br

Origin of Product

United States

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